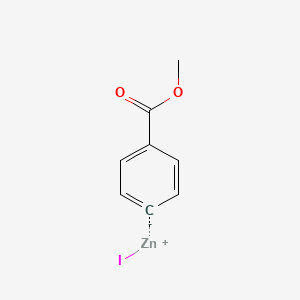

4-(Methoxycarbonyl)phenylzinc iodide

Description

Foundational Significance of Arylzinc Reagents in Carbon-Carbon Bond Formation Methodologies

The paramount importance of arylzinc reagents lies in their role as nucleophilic partners in carbon-carbon bond-forming reactions. The most significant of these is the Negishi cross-coupling reaction, a palladium- or nickel-catalyzed process that couples an organozinc compound with an organic halide. wikipedia.orgnobelprize.org This methodology, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryls and other conjugated systems. dokumen.pubnobelprize.org

Arylzinc halides, including functionalized variants like 4-(Methoxycarbonyl)phenylzinc iodide, react efficiently with a wide array of aryl, vinyl, and alkyl halides or triflates. wikipedia.orgacs.org The reaction proceeds under mild conditions and typically gives high yields of the desired cross-coupled product. nobelprize.orgorgsyn.org The success of the Negishi reaction using organozinc reagents is attributed to their optimal balance of reactivity; they are reactive enough to undergo transmetalation with the palladium catalyst but not so reactive as to engage in unwanted side reactions. organicreactions.org This has made the Negishi coupling a powerful and widely adopted strategy for constructing the carbon skeletons of complex molecules. nobelprize.orgresearchgate.net

Comparative Analysis of Organozinc Reagent Stability and Functional Group Tolerance in Synthetic Paradigms

A defining advantage of organozinc reagents over other common organometallics is their exceptional functional group tolerance. organicreactions.orgnobelprize.org While highly reactive Grignard (organomagnesium) and organolithium reagents readily attack a wide range of functional groups such as esters, ketones, nitriles, and amides, organozinc compounds are significantly more chemoselective. wikipedia.orgorganicreactions.orgwikipedia.org The carbon-zinc bond possesses a more covalent character, rendering the organic moiety less nucleophilic and basic. organicreactions.orglibretexts.org

| Organometallic Reagent Type | Relative Reactivity | Tolerance to Ester (RCOOR') Groups | Tolerance to Ketone (RCOR') Groups | Tolerance to Nitrile (RCN) Groups | Primary Application |

|---|---|---|---|---|---|

| Organolithium (R-Li) | Very High | Low (Readily attacks) | Low (Readily attacks) | Low (Readily attacks) | Strong base, Nucleophilic addition/substitution |

| Grignard (R-MgX) | High | Low (Readily attacks) | Low (Readily attacks) | Low (Readily attacks) | Nucleophilic addition to carbonyls |

| Organozinc (R-ZnX) | Moderate | High (Generally unreactive) wikipedia.orgorganicreactions.org | High (Generally unreactive) organicreactions.org | High (Generally unreactive) sigmaaldrich.com | Transition metal-catalyzed cross-coupling nobelprize.org |

Evolution of Catalytic Strategies Employing Arylzinc Halides

The synthetic power of arylzinc halides was fully unlocked through the development of transition metal catalysis. While early examples existed, the breakthrough came in the late 1970s with the use of palladium and nickel catalysts. dokumen.pubnobelprize.orgacs.org The catalytic cycle for the Negishi reaction generally involves three key steps: oxidative addition of the organic halide to a low-valent metal center (e.g., Pd(0)), transmetalation of the aryl group from zinc to the metal, and reductive elimination to form the new C-C bond and regenerate the catalyst. nobelprize.org

The evolution of these catalytic strategies has focused on improving efficiency, scope, and practicality. Key developments include:

Ligand Design: The performance of palladium catalysts is heavily influenced by the choice of phosphine (B1218219) ligands. The development of bulky, electron-rich phosphine ligands, such as those of the XPhos and PEPPSI families, has enabled the coupling of less reactive aryl chlorides and has improved reaction rates and yields, even for challenging substrates. wikipedia.orgrsc.org

Precatalyst Development: Modern approaches often utilize stable, well-defined palladium(II) precatalysts that are readily reduced in situ to the active palladium(0) species. wikipedia.org This improves the reliability and reproducibility of the reaction.

Nickel Catalysis: Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium. acs.orgacs.org They have proven particularly effective for coupling with unreactive electrophiles like aryl fluorides and for reactions involving secondary alkylzinc reagents, where they can suppress problematic side reactions like β-hydride elimination. acs.orgnih.gov

Ligand-Free Conditions: For certain activated substrates, methods have been developed that proceed without the need for phosphine ligands, often in aqueous media, which simplifies the process and aligns with green chemistry principles. rsc.org

These catalytic advancements continue to expand the utility of arylzinc halides like this compound, making them central to the construction of biaryl compounds and other critical structures in organic chemistry. rsc.orgorganic-chemistry.org

Properties

IUPAC Name |

iodozinc(1+);methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7O2.HI.Zn/c1-10-8(9)7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHKVPHDLXOMHX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=[C-]C=C1.[Zn+]I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxycarbonyl Phenylzinc Iodide

Direct Oxidative Insertion of Zinc into Aryl Iodides

The direct reaction of an aryl iodide with metallic zinc represents the most straightforward approach to 4-(Methoxycarbonyl)phenylzinc iodide. This method involves the oxidative insertion of a zinc atom into the carbon-iodine bond of methyl 4-iodobenzoate. The presence of electron-withdrawing groups, such as the methoxycarbonyl group, on the aromatic ring is known to facilitate the formation of organozinc reagents. wikipedia.org

Optimization of Reaction Parameters for Direct Insertion

The efficiency of the direct oxidative insertion is highly dependent on several reaction parameters, including the solvent, temperature, and the activation state of the zinc metal. Tetrahydrofuran (B95107) (THF) is a commonly employed solvent for these reactions. organic-chemistry.org The temperature is a critical factor; while elevated temperatures can increase the reaction rate, they may also lead to undesirable side reactions. Research has shown that for similar functionalized aryl iodides, reactions can be effectively carried out at temperatures ranging from 25 °C to 50 °C, particularly when activating additives are used. organic-chemistry.org

The activation of the zinc metal is crucial for a successful reaction. Commercially available zinc dust is often coated with a passivating layer of zinc oxide, which can inhibit the reaction. Various methods are employed to activate the zinc surface, including treatment with reagents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride. beilstein-journals.orgnih.gov Another highly effective method involves the use of "Rieke zinc," a highly reactive form of zinc produced by the reduction of a zinc salt. wikipedia.org

Table 1: General Optimization of Reaction Parameters for Direct Zinc Insertion

| Parameter | Condition | Rationale/Effect | Citation |

|---|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Good solvating properties for organozinc reagents and additives. | organic-chemistry.org |

| Temperature | 25-50 °C | Balances reaction rate with the stability of the functionalized organozinc reagent. Higher temperatures may be required in the absence of activating additives. | organic-chemistry.org |

| Zinc Activation | Chemical (e.g., 1,2-dibromoethane, TMSCl) | Removes the passivating zinc oxide layer, exposing fresh metal surface. | beilstein-journals.orgnih.gov |

| Rieke Zinc | Highly reactive form of zinc, leading to faster and more efficient reactions. | wikipedia.org |

Influence of Alkali Metal Salt Additives on Reaction Efficiency and Selectivity

A significant advancement in the direct synthesis of functionalized arylzinc reagents has been the discovery of the profound effect of alkali metal salt additives, particularly lithium chloride (LiCl). organic-chemistry.orgbeilstein-journals.org The presence of LiCl in the reaction mixture has been shown to dramatically accelerate the rate of zinc insertion into aryl iodides. beilstein-journals.org For instance, the insertion of zinc into ethyl 4-iodobenzoate, a closely related substrate, shows minimal conversion after 24 hours at 70 °C without LiCl. However, in the presence of one equivalent of LiCl, the reaction proceeds to completion within the same timeframe at a much lower temperature of 25 °C. beilstein-journals.org

The role of LiCl is believed to be multifaceted. One key function is the solubilization of the initially formed organozinc species from the surface of the zinc metal. nsf.gov This prevents the metal surface from becoming passivated by the product, thereby allowing the reaction to proceed to high conversion. The formation of a soluble adduct with the organozinc compound effectively removes it from the reaction site on the metal. researchgate.net This effect is not limited to aryl iodides, as LiCl also facilitates the formation of alkylzinc reagents from alkyl bromides. organic-chemistry.org The use of LiCl allows for a simple and high-yielding preparation of a broad range of functionalized aryl- and heteroarylzinc reagents. organic-chemistry.org

Table 2: Effect of LiCl on Direct Zinc Insertion into a Functionalized Aryl Iodide

| Substrate | Additive | Temperature (°C) | Time (h) | Conversion/Yield | Citation |

|---|---|---|---|---|---|

| Ethyl 4-iodobenzoate | None | 70 | 24 | <5% | beilstein-journals.org |

| Ethyl 4-iodobenzoate | 1 equiv. LiCl | 25 | 24 | Quantitative | beilstein-journals.org |

Transmetalation Routes to this compound

Transmetalation offers an alternative pathway to this compound, starting from other organometallic precursors. This method can be particularly useful when the direct insertion of zinc is sluggish or incompatible with certain functional groups. The general principle involves the reaction of a more reactive organometallic compound with a zinc salt, typically zinc iodide (ZnI2) or zinc chloride (ZnCl2).

A common transmetalation route involves the use of an organomagnesium reagent (Grignard reagent). The corresponding Grignard reagent, 4-(Methoxycarbonyl)phenylmagnesium bromide, can be prepared from methyl 4-bromobenzoate (B14158574) and magnesium metal. Subsequent reaction of this Grignard reagent with zinc iodide would yield the desired this compound. This approach leverages the higher reactivity of magnesium for the initial oxidative insertion. beilstein-journals.org

Another potential transmetalation precursor is an organoboron compound, such as 4-(Methoxycarbonyl)phenylboronic acid. While less common for the synthesis of organozinc halides, organoboron compounds can undergo transmetalation with organozinc reagents like diethylzinc (B1219324). This would lead to the formation of a diarylzinc species rather than the mixed halide.

While these transmetalation routes are chemically feasible, specific optimized protocols and detailed research findings for the synthesis of this compound via these methods are less commonly reported in the literature compared to the direct insertion method. The choice of method often depends on the availability of starting materials and the desired reactivity of the final organozinc reagent.

Reactivity Profiles of 4 Methoxycarbonyl Phenylzinc Iodide in Catalytic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and 4-(Methoxycarbonyl)phenylzinc iodide has proven to be a competent coupling partner in several such transformations. The reactivity of this organozinc compound is harnessed to create new aryl-aryl and aryl-acyl bonds, leading to the synthesis of valuable chemical entities.

Negishi Acylative Cross-Coupling

The Negishi acylative cross-coupling reaction is a powerful method for the synthesis of ketones. In this context, this compound acts as a nucleophilic partner, reacting with acyl chlorides in the presence of a palladium catalyst. This reaction has been effectively employed in the synthesis of chalcones, which are α,β-unsaturated ketones with a wide range of biological activities.

The acylative Negishi coupling reaction utilizing stabilized arylzinc iodides, such as this compound, provides a modular approach to chalcone (B49325) synthesis. nih.gov The robustness of this protocol has been demonstrated by its application to a variety of substrates, proving its broad scope and generality. nih.gov The reaction tolerates a diverse array of functional groups and substitution patterns on both the organozinc reagent and the cinnamoyl chloride coupling partner. nih.gov

The methodology is effective for coupling with cinnamoyl chlorides bearing electron-rich, electron-poor, and sterically hindered groups. nih.govmdpi.com Furthermore, the synthesis of heteroaryl derivatives is also achievable, highlighting the versatility of this approach. nih.govmdpi.com For instance, the reaction of this compound with (E)-3-(thiophen-2-yl)acryloyl chloride proceeds efficiently to yield the corresponding chalcone. nih.gov

The following table summarizes the scope of the Negishi acylative cross-coupling reaction between various cinnamoyl chlorides and arylzinc iodides, including this compound, to produce a range of chalcone derivatives. nih.gov

| Cinnamoyl Chloride Derivative | Arylzinc Iodide | Product | Yield (%) |

| Cinnamoyl chloride | 4-(Methoxy)phenylzinc iodide | (E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | 92 |

| (E)-3-(2-Methoxyphenyl)acryloyl chloride | This compound | Methyl (E)-4-(3-(2-methoxyphenyl)acryloyl)benzoate | 70 |

| (E)-3-(Naphthalen-1-yl)acryloyl chloride | This compound | Methyl (E)-4-(3-(naphthalen-1-yl)acryloyl)benzoate | 85 |

| (E)-3-(Thiophen-2-yl)acryloyl chloride | This compound | Methyl (E)-4-(3-(thiophen-2-yl)acryloyl)benzoate | 82 |

This table presents data from a study on the synthesis of chalcones via Negishi acylative cross-coupling, demonstrating the reaction's broad substrate scope. nih.gov

The optimization of the Negishi acylative cross-coupling reaction is crucial for achieving high efficiencies and yields. mdpi.com Studies have focused on a model reaction to fine-tune various parameters. mdpi.com The preparation of the organozinc reagent by direct insertion of zinc into the corresponding aryl iodide is a key aspect, contributing to superior functional-group tolerance. nih.gov

However, the use of organozinc iodides prepared by direct insertion can sometimes be problematic due to side reactions catalyzed by zinc species, where the acyl chloride reacts with the ethereal solvent. sigmaaldrich.com To mitigate such issues and enhance reaction efficiency, careful optimization of the reaction conditions is necessary. This includes the choice of catalyst, solvent, and temperature. While specific optimization tables for this compound were not detailed in the provided search results, the general principle of optimizing a model reaction between an organozinc iodide and a cinnamoyl chloride has been established to achieve optimal outcomes. mdpi.com

A significant advantage of using this compound in Negishi acylative cross-coupling is the high degree of functional group compatibility. nih.gov The reaction conditions are mild enough to tolerate a range of sensitive functionalities on both coupling partners. nih.gov

Specifically, the presence of an ester group, as in this compound itself, is well-tolerated. nih.gov Additionally, other functional groups such as chlorides are also compatible with the reaction conditions. nih.govmdpi.com This tolerance allows for the synthesis of complex and functionally diverse chalcones without the need for extensive protecting group strategies. The direct insertion method for preparing the arylzinc iodide contributes to this enhanced functional-group tolerance. nih.gov

Intermolecular Cross-Coupling with Unsaturated Thioethers and Thiomethyl-Substituted N-Heterocycles

Based on the conducted research, there is no specific information available in the provided search results regarding the intermolecular cross-coupling of this compound with unsaturated thioethers or thiomethyl-substituted N-heterocycles.

Palladium-Catalyzed Synthesis of Substituted 5-Aryl-2-furaldehydes

While direct synthesis of 5-aryl-2-furaldehydes using this compound was not explicitly detailed, a closely related transformation for the synthesis of 5-pyridyl- and 5-aryl-2-furaldehydes has been developed. nih.gov This procedure involves a four-step, one-pot sequence starting from furaldehyde diethyl acetal, which includes deprotonation, lithium to zinc transmetalation, palladium-mediated cross-coupling, and subsequent deprotection of the aldehyde. nih.gov This methodology demonstrates the feasibility of using organozinc reagents for the arylation of furan (B31954) rings at the 5-position. nih.gov

Although the specific use of this compound in this exact sequence is not documented, the general applicability of arylzinc reagents suggests its potential as a coupling partner.

Cross-Coupling with Aromatic and Heteroaromatic Electrophiles

The Negishi cross-coupling reaction, typically catalyzed by palladium or nickel complexes, stands as a powerful method for the formation of biaryl and heteroaryl structures. mit.eduresearchgate.net The reaction of this compound with a variety of aromatic and heteroaromatic electrophiles is a key transformation for the synthesis of functionalized biaryls. While specific studies exhaustively detailing the reactivity of this compound are limited, the behavior of closely related analogues, such as 4-(methoxycarbonyl)phenylzinc bromide, provides significant insight into its expected reactivity.

In a study by Han and Buchwald, the palladium-catalyzed Negishi coupling of various arylzinc reagents was explored. While not the primary focus, the reaction of isopropylzinc bromide with methyl 4-bromobenzoate (B14158574) and methyl 4-chlorobenzoate (B1228818) proceeded in high yields (94% and 98% respectively), indicating the compatibility of the methoxycarbonyl group under these conditions. nih.gov This tolerance suggests that the reverse reaction, using this compound as the nucleophile, would be equally efficient.

Research on the Negishi coupling of functionalized organozinc compounds has demonstrated that arylzinc reagents bearing electron-withdrawing groups are effective coupling partners. For instance, the palladium-catalyzed cross-coupling of functionalized organolithium compounds, after transmetalation to the corresponding organozinc species, with aryl and alkenyl bromides proceeds efficiently. researchgate.net This supports the utility of this compound in similar transformations.

The table below illustrates the expected reactivity of this compound in palladium-catalyzed Negishi cross-coupling reactions with various aromatic and heteroaromatic electrophiles, based on data from analogous systems. The use of palladium catalysts, often with specialized phosphine (B1218219) ligands, is crucial for achieving high yields and suppressing side reactions. mit.edunih.gov

| Aromatic/Heteroaromatic Electrophile | Catalyst System (Exemplary) | Expected Product | Reported Yield (Analogous Systems) | Reference |

|---|---|---|---|---|

| 4-Iodotoluene | Pd(PPh₃)₄ | Methyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate | Good to Excellent | mit.edu |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / SPhos | Methyl 4'-nitro-[1,1'-biphenyl]-4-carboxylate | Moderate to Good | nih.gov |

| 2-Bromopyridine | Pd(OAc)₂ / XPhos | Methyl 4-(pyridin-2-yl)benzoate | Good | nih.gov |

| 3-Bromothiophene | Pd(PPh₃)₄ | Methyl 4-(thiophen-3-yl)benzoate | Good | researchgate.net |

| 4-Chlorobenzonitrile | Pd(OAc)₂ / CPhos | Methyl 4'-cyano-[1,1'-biphenyl]-4-carboxylate | Excellent | nih.gov |

Rhodium-Catalyzed Cross-Coupling Reactions

While palladium and nickel have been the workhorses for Negishi-type couplings, rhodium catalysis has emerged as a powerful alternative, often exhibiting unique reactivity and selectivity.

Coupling with Alkyl Halides: Mechanistic and Scope Considerations

The rhodium-catalyzed cross-coupling of arylzinc reagents with alkyl halides is a less explored area compared to palladium and nickel catalysis. However, existing research suggests its potential for forming C(sp²)-C(sp³) bonds. A study by Kambe and co-workers found that a rhodium-diphosphine complex, Rh-dppf, was an efficient catalyst for the cross-coupling between primary alkyl halides and arylzinc compounds that possess a coordinating carbonyl group at the ortho position. researchgate.net This directing effect of the ortho-carbonyl group was proposed to promote the crucial reductive elimination step from the rhodium center.

Although this compound has its ester functionality in the para position, which would preclude a direct intramolecular chelation effect, the electronic nature of the arylzinc reagent can still influence its reactivity in rhodium-catalyzed processes. The electron-withdrawing nature of the methoxycarbonyl group can impact the transmetalation and reductive elimination steps in the catalytic cycle. General mechanistic proposals for rhodium-catalyzed cross-couplings often involve a Rh(I)/Rh(III) cycle.

The scope of such reactions would likely be influenced by the nature of the alkyl halide, with primary alkyl iodides and bromides being the most reactive substrates. Secondary alkyl halides may be more challenging due to competing β-hydride elimination. nih.gov

Investigation of Ligand Systems for Rhodium-Mediated Reactivity

The choice of ligand is paramount in controlling the outcome of rhodium-catalyzed cross-coupling reactions. Diphosphine ligands are commonly employed to stabilize the rhodium catalytic species and modulate its reactivity. In the context of coupling with alkyl halides, ligands that can promote oxidative addition of the alkyl halide to the rhodium center and subsequent reductive elimination are desirable.

For the coupling of arylzinc reagents, ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) have shown promise. researchgate.net The bite angle and electronic properties of the phosphine ligand play a critical role in the efficiency of the catalytic cycle. Other bidentate phosphine ligands, which are known to be effective in other rhodium-catalyzed processes, could also be applicable. The development of new ligand systems is an active area of research aimed at expanding the scope and efficiency of rhodium-catalyzed cross-couplings.

| Ligand System | Potential Advantages in Rh-Catalyzed Coupling | Reference |

|---|---|---|

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Shown to be effective for coupling arylzincs with primary alkyl halides, particularly with ortho-coordinating groups. | researchgate.net |

| BINAP | Widely used in asymmetric rhodium catalysis; its chiral backbone could be explored for enantioselective couplings. | sigmaaldrich.com |

| Josiphos-type ligands | Known for high activity in various rhodium-catalyzed transformations. | sigmaaldrich.com |

Exploration of Other Transition Metal-Catalyzed Pathways (e.g., Nickel, Iron)

The use of more earth-abundant and cost-effective metals like nickel and iron for cross-coupling reactions has garnered significant attention.

Nickel-Catalyzed Cross-Coupling:

Nickel catalysts are well-known to promote Negishi cross-coupling reactions and often exhibit different reactivity profiles compared to palladium. figshare.com Nickel catalysis can be particularly effective for the coupling of less reactive electrophiles, such as aryl chlorides. nih.gov The presence of an electron-withdrawing group on the arylzinc reagent, as in this compound, is generally well-tolerated in nickel-catalyzed Negishi reactions. organic-chemistry.org These reactions often proceed via a Ni(0)/Ni(II) catalytic cycle, though mechanisms involving Ni(I) and Ni(III) have also been proposed, especially in cross-electrophile coupling scenarios. wisc.edunih.gov The choice of ligand, which can range from phosphines to N-heterocyclic carbenes (NHCs), is critical for achieving high yields and selectivity. nih.gov

Iron-Catalyzed Cross-Coupling:

Iron-catalyzed cross-coupling reactions have emerged as a green and economical alternative to those catalyzed by precious metals. researchgate.net Iron catalysts, often in the form of simple salts like FeCl₃, can effectively promote the coupling of arylzinc reagents with alkyl halides. organic-chemistry.org Studies have shown that functionalized arylzinc reagents, including those with ester groups, can participate in these reactions to afford the corresponding products in good yields. organic-chemistry.org The mechanism of iron-catalyzed cross-couplings is still a subject of active investigation but is thought to involve radical pathways or the formation of low-valent iron species. The addition of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often crucial for the success of these reactions. organic-chemistry.orgacs.org

The table below summarizes the potential of nickel and iron catalysis for the cross-coupling of this compound with various electrophiles.

| Catalyst System | Electrophile Type | Potential Advantages | Reference |

|---|---|---|---|

| Nickel (e.g., NiCl₂(dppp)) | Aryl Chlorides | Effective for less reactive electrophiles. | nih.gov |

| Nickel (e.g., Ni(acac)₂) | Alkyl Bromides | Alternative to palladium for C(sp²)-C(sp³) bond formation. | organic-chemistry.org |

| Iron (e.g., FeCl₃ / TMEDA) | Primary Alkyl Halides | Cost-effective and environmentally friendly. | organic-chemistry.org |

| Iron (e.g., Fe(acac)₃) | Secondary Alkyl Sulfonates (via in situ iodination) | Tolerates ester functionalities on the arylzinc reagent. | organic-chemistry.org |

Mechanistic Elucidations of Reactions Involving 4 Methoxycarbonyl Phenylzinc Iodide

Detailed Analysis of Catalytic Cycles: Oxidative Addition, Transmetalation, and Reductive Elimination

The generally accepted mechanism for the palladium-catalyzed Negishi cross-coupling reaction involving 4-(Methoxycarbonyl)phenylzinc iodide proceeds through a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, typically generated in situ from a palladium(II) precatalyst. This step involves the insertion of the palladium center into the carbon-halogen bond, leading to a square planar palladium(II) intermediate. The rate of oxidative addition is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide. Electron-deficient aryl halides generally undergo oxidative addition more readily.

Transmetalation: This step involves the transfer of the organic group from the organozinc reagent to the palladium(II) center, with a concurrent transfer of the halide from the palladium to the zinc. In the case of this compound, the 4-(methoxycarbonyl)phenyl group is transferred to the palladium complex. This is often the rate-determining step of the catalytic cycle. researchgate.net The electron-withdrawing nature of the methoxycarbonyl group can influence the nucleophilicity of the arylzinc reagent, potentially affecting the rate of transmetalation compared to electron-rich arylzinc reagents. Studies have revealed that a second transmetalation can occur, where the newly formed diarylpalladium species reacts with another molecule of the organozinc reagent, which can lead to the formation of homocoupling byproducts. nih.govresearchgate.net

Reductive Elimination: The final step of the cycle is the reductive elimination from the diarylpalladium(II) intermediate, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. This step is generally facile for aryl-aryl couplings.

A simplified representation of the catalytic cycle is shown below:

Impact of Zinc Salts and Reaction Solvents on Catalytic Performance and Side Reaction Mitigation

The performance of Negishi couplings is highly dependent on the reaction conditions, with zinc salts and the choice of solvent playing a pivotal role.

Zinc Salts: The nature of the zinc salt present in the reaction mixture can significantly impact the reactivity of the organozinc reagent. Organozinc halides like this compound can exist in equilibrium with their corresponding diorganozinc and zinc dihalide species (Schlenk equilibrium). The presence of salts, such as lithium halides (LiCl, LiBr) or zinc halides (ZnX₂), can shift this equilibrium and influence the aggregation state and nucleophilicity of the organozinc species. acs.org For arylzinc halides, the addition of salts is often crucial for the reaction to proceed, as they can increase the polarity of the medium and facilitate the transmetalation step. core.ac.uk Unlike alkylzinc reagents, where the formation of higher-order zincates is often necessary for efficient transmetalation, with arylzincs, a simple increase in the solvent dielectric constant, which can be achieved by the addition of salts like ZnX₂, is often sufficient. core.ac.uk

Reaction Solvents: The choice of solvent is critical in Negishi coupling reactions. Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) are commonly used. The solvent can influence the solubility of the organometallic species, the stability of the catalytic intermediates, and the rate of the individual steps in the catalytic cycle. More polar solvents can promote the transmetalation of a second aryl group from diarylzinc species. acs.org The use of co-solvents can also be beneficial; for instance, the addition of a highly polar solvent like N,N-dimethylimidazolidinone (DMI) can promote the coupling of otherwise unreactive salt-free arylzinc halides. core.ac.uk

The following table illustrates the general effect of solvents on the yield of Negishi coupling reactions with arylzinc reagents, demonstrating the importance of solvent choice. Note: This data is representative of general trends for arylzinc reagents and not specific to this compound due to the limited availability of specific comparative studies.

| Solvent | Relative Polarity | Typical Observed Yield | Notes |

|---|---|---|---|

| Toluene | Low | Low to Moderate | Often requires higher temperatures. |

| Tetrahydrofuran (THF) | Moderate | Moderate to High | A very common and effective solvent for Negishi couplings. |

| N,N-Dimethylformamide (DMF) | High | High | Can accelerate the reaction but may lead to side reactions. |

| N-Methyl-2-pyrrolidone (NMP) | High | High | Similar to DMF, effective but can be difficult to remove. |

Chemoselectivity and Regioselectivity in Competitive Reaction Environments

Chemoselectivity: One of the key advantages of organozinc reagents is their high functional group tolerance. The carbon-zinc bond is less reactive than corresponding organolithium or Grignard reagents, allowing for the presence of sensitive functional groups such as esters, nitriles, and ketones. researchgate.net The methoxycarbonyl group in this compound is generally well-tolerated in palladium-catalyzed cross-coupling reactions. In a competitive environment with multiple reactive sites on the coupling partner, the chemoselectivity is primarily dictated by the reactivity of the electrophilic sites. For instance, in a molecule containing both an iodide and a bromide, the palladium catalyst will preferentially undergo oxidative addition with the more reactive carbon-iodine bond.

Regioselectivity: In reactions with substrates containing multiple, chemically distinct halogen atoms (e.g., dihaloarenes), the regioselectivity of the coupling is a critical consideration. The outcome is determined by a combination of electronic and steric factors. The oxidative addition step is generally favored at the more electron-deficient or less sterically hindered position. For example, in the reaction of this compound with a dihalopyridine, the position of the first coupling will depend on the relative reactivity of the C-X bonds in the pyridine (B92270) ring. Subsequent couplings, if desired, can also be controlled by adjusting reaction conditions.

The following table provides a hypothetical illustration of a regioselectivity study. Note: This is a representative example to illustrate the concept, as specific studies with this compound and various dihaloarenes are not widely reported with comparative data.

| Dihaloarene Substrate | Major Regioisomer Product | Plausible Rationale |

|---|---|---|

| 2,5-Dibromopyridine | Coupling at C2 | The C2 position is more electron-deficient due to the proximity of the nitrogen atom, favoring oxidative addition. |

| 1-Bromo-4-iodobenzene | Coupling at C4 (Iodo-position) | The C-I bond is significantly more reactive towards oxidative addition than the C-Br bond. |

| 2,4-Dichlorobenzonitrile | Coupling at C4 | The C4 position is activated by the para-cyano group, while the C2 position is more sterically hindered. |

Strategic Applications in Complex Organic Synthesis

Construction of Diverse Chalcone (B49325) Scaffolds through Modular Approaches

The synthesis of chalcones, a class of compounds with a characteristic 1,3-diaryl-2-propen-1-one backbone, has been significantly advanced through the use of 4-(Methoxycarbonyl)phenylzinc iodide. The Negishi acylative cross-coupling reaction provides a modular and efficient route to these structures, allowing for the convergent assembly of two key fragments: a substituted cinnamoyl chloride and the this compound reagent. nih.gov

This methodology offers a significant advantage over traditional Claisen-Schmidt condensation reactions by providing a more controlled and often higher-yielding pathway to unsymmetrically substituted chalcones. The reaction typically proceeds under mild conditions, catalyzed by a palladium(0) species, and demonstrates a broad substrate scope. The presence of the methoxycarbonyl group is well-tolerated, highlighting the chemoselectivity of the Negishi coupling.

A key study has demonstrated the successful application of this compound in the synthesis of a variety of chalcone derivatives. The stabilized arylzinc iodide, prepared by the direct insertion of zinc into the corresponding aryl iodide, readily couples with various (E)-cinnamoyl chlorides. The reaction tolerates a range of functionalities on the cinnamoyl partner, including electron-donating and electron-withdrawing groups, as well as sterically hindered and heteroaromatic systems. nih.gov

The general reaction scheme for this transformation is as follows:

Image depicting the general reaction scheme for the synthesis of chalcones using this compound and a substituted cinnamoyl chloride in a palladium-catalyzed Negishi coupling reaction.

Image depicting the general reaction scheme for the synthesis of chalcones using this compound and a substituted cinnamoyl chloride in a palladium-catalyzed Negishi coupling reaction.The following table summarizes the yields obtained for the synthesis of various chalcones using this method:

| Cinnamoyl Chloride Substituent | Product | Yield (%) |

| 2-Methoxyphenyl | Methyl (E)-4-(3-(2-methoxyphenyl)acryloyl)benzoate | 70 |

| Naphthalen-1-yl | Methyl (E)-4-(3-(naphthalen-1-yl)acryloyl)benzoate | 85 |

| Thiophen-2-yl | Methyl (E)-4-(3-(thiophen-2-yl)acryloyl)benzoate | 82 |

This interactive table allows for sorting and filtering of the data.

Synthetic Pathways to Advanced Heterocyclic Architectures (e.g., Triazine Derivatives, Indazole Analogues)

While the Negishi coupling is a powerful method for the formation of carbon-carbon bonds, the specific application of this compound in the synthesis of triazine and indazole derivatives is not extensively documented in current scientific literature. However, the general principles of cross-coupling reactions suggest its potential utility in accessing these important heterocyclic scaffolds.

Triazine Derivatives: The synthesis of substituted triazines often involves the sequential displacement of halide atoms from a cyanuric chloride precursor. In principle, a Negishi coupling reaction between this compound and a halo-substituted triazine could provide a direct route to arylated triazines. This approach would offer a valuable alternative to traditional methods that may require harsher reaction conditions. Further research is needed to explore the viability and scope of this transformation.

Indazole Analogues: Similarly, the synthesis of indazole analogues could potentially be achieved through the palladium-catalyzed cross-coupling of this compound with a suitably functionalized indazole core, such as a halo-indazole. The Negishi coupling has been successfully employed in the synthesis of various substituted indazoles using other organozinc reagents, indicating the potential for extending this methodology to include this compound. The development of such a synthetic route would provide a convergent and flexible approach to novel indazole derivatives.

Enabling Functionalization of Aromatic and Heteroaromatic Substrates

The functionalization of aromatic and heteroaromatic compounds through the formation of new carbon-carbon bonds is a cornerstone of modern organic chemistry. The Negishi cross-coupling reaction, utilizing organozinc reagents like this compound, is a highly effective method for achieving this transformation. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of the 4-(methoxycarbonyl)phenyl moiety to a wide range of aromatic and heteroaromatic halides or triflates.

The general applicability of the Negishi coupling suggests that this compound can be a versatile reagent for the introduction of the methoxycarbonylphenyl group onto various carbocyclic and heterocyclic systems. The reaction is known for its high functional group tolerance, which is a significant advantage when dealing with complex substrates. While specific examples detailing the use of this compound for the functionalization of a broad range of aromatic and heteroaromatic substrates are not extensively reported, the well-established utility of the Negishi reaction provides a strong foundation for its potential in this area. Future studies will likely focus on delineating the substrate scope and optimizing reaction conditions for the coupling of this particular organozinc reagent with diverse aromatic and heteroaromatic partners.

Functional Group Tolerance and Selective Reactivity of 4 Methoxycarbonyl Phenylzinc Iodide

Compatibility with Electronically Diverse Aromatic and Aliphatic Substrates

Research has demonstrated the effective coupling of 4-(methoxycarbonyl)phenylzinc iodide in palladium-catalyzed Negishi-type reactions. A notable application is in the acylative cross-coupling with a range of substituted cinnamoyl chlorides to produce chalcones. These reactions showcase the reagent's compatibility with both electron-rich and electron-poor aromatic systems on the coupling partner.

For instance, the reaction of this compound with cinnamoyl chlorides bearing electron-donating groups, such as a methoxy (B1213986) substituent, proceeds efficiently. Similarly, effective coupling is achieved with substrates containing electron-withdrawing groups, like a chloro substituent. This broad compatibility underscores the robustness of the arylzinc reagent in the presence of diverse electronic environments on the aromatic coupling partner. nih.gov

The reagent also shows good compatibility with heteroaromatic systems, as evidenced by its successful coupling with (E)-3-(thiophen-2-yl)acryloyl chloride, affording the corresponding thiophene-containing chalcone (B49325) in high yield. nih.gov

Selectivity in the Presence of Ester, Halide, and Sterically Hindered Functionalities

A key feature of this compound is its inherent tolerance of the ester functionality within its own structure. The carbon-zinc bond is significantly less nucleophilic than the corresponding carbon-lithium or carbon-magnesium bonds, and therefore does not readily react with the electrophilic carbonyl center of the ester group. This chemoselectivity is crucial as it allows for the preparation and use of the reagent without the need for protecting the ester moiety. nih.govnih.gov

Furthermore, this selectivity extends to reactions with coupling partners bearing ester groups. The Negishi coupling proceeds at the carbon-halide bond without affecting an ester group that may be present elsewhere in the molecule.

The compatibility with halide functionalities on the coupling partner is also well-documented. For example, this compound has been successfully coupled with acryloyl chlorides that contain a chloro substituent on the aromatic ring, with the reaction proceeding selectively at the acid chloride for the acylative coupling, leaving the aryl chloride bond intact. nih.gov

With regard to sterically hindered functionalities, available research indicates that the reactivity of this compound is not significantly impeded by steric bulk on the coupling partner. Successful couplings have been reported with ortho-substituted cinnamoyl chlorides, demonstrating that steric hindrance adjacent to the reaction center is tolerated. nih.gov

The following table summarizes the yields of selected Negishi acylative coupling reactions between this compound and various substituted (E)-cinnamoyl chlorides, illustrating the functional group tolerance.

| Substituted (E)-Cinnamoyl Chloride | Product | Yield (%) | Reference |

|---|---|---|---|

| (E)-3-(2-Methoxyphenyl)acryloyl chloride | Methyl (E)-4-(3-(2-methoxyphenyl)acryloyl)benzoate | 70 | nih.gov |

| (E)-3-(4-Chlorophenyl)acryloyl chloride | Methyl (E)-4-(3-(4-chlorophenyl)acryloyl)benzoate | 75 | nih.gov |

| (E)-3-(Thiophen-2-yl)acryloyl chloride | Methyl (E)-4-(3-(thiophen-2-yl)acryloyl)benzoate | 82 | nih.gov |

Orthogonal Reactivity with Other Organometallic Reagents

Orthogonal reactivity refers to the ability to selectively perform a reaction at one site in a molecule in the presence of another potentially reactive site, or to have one type of reagent react selectively in a mixture of different reagents. The concept of using the differential reactivity of various organometallic species in a single pot is a powerful strategy in organic synthesis.

Organozinc reagents such as this compound are known to be significantly less reactive than organolithium and Grignard reagents. nih.gov This difference in reactivity forms the basis for potential orthogonal reactivity. In principle, in a reaction mixture containing both an arylzinc iodide and a more reactive organometallic species like a Grignard reagent, the Grignard reagent would be expected to react preferentially with highly electrophilic functional groups such as aldehydes or ketones.

Enantioselective Catalysis with Arylzinc Reagents

Potential for Asymmetric Transformations Utilizing 4-(Methoxycarbonyl)phenylzinc Iodide

This compound, an organozinc reagent featuring an electron-withdrawing ester functionality, holds significant potential for use in asymmetric transformations to synthesize chiral molecules. The presence of the methoxycarbonyl group makes it a valuable building block for the synthesis of complex aromatic compounds with defined stereochemistry. The primary application of such a reagent in enantioselective catalysis lies in its addition to prochiral carbonyl compounds, such as aldehydes and ketones, to generate chiral secondary and tertiary alcohols, respectively. nih.gov

The general transformation involves the reaction of this compound with an aldehyde in the presence of a chiral catalyst, typically a metal complex with a chiral ligand. The catalyst creates a chiral environment, forcing the addition of the aryl group to one of the two enantiotopic faces of the carbonyl group, leading to the preferential formation of one enantiomer of the resulting alcohol.

While specific documented examples focusing exclusively on this compound are not extensively reported in readily available literature, the principles of enantioselective additions of other functionalized arylzinc reagents are well-established and directly applicable. acs.orgrsc.org For instance, the addition of arylzinc reagents to aldehydes is a well-studied reaction, and the presence of an ester group, as in this compound, is generally well-tolerated in these transformations. organicreactions.org The reactivity of the organozinc compound can be modulated by the choice of reaction conditions and the catalytic system employed.

The potential transformations for this compound in enantioselective catalysis include:

Addition to Aldehydes: This would yield chiral secondary benzylic alcohols containing a para-methoxycarbonyl substituent. These products are valuable intermediates in the synthesis of various pharmaceuticals and natural products.

Addition to Ketones: The addition to prochiral ketones would result in the formation of chiral tertiary alcohols, introducing a quaternary stereocenter which is a significant challenge in asymmetric synthesis.

Conjugate Addition Reactions: Although less common for arylzinc reagents compared to other organometallics, the possibility of enantioselective 1,4-addition to α,β-unsaturated carbonyl compounds could provide access to chiral β-aryl ketones and esters.

The success of these transformations hinges on the development and selection of an appropriate chiral catalyst that can effectively discriminate between the prochiral faces of the electrophile.

Development and Application of Chiral Ligand Systems for Enantiocontrol in Organozinc Reactions

The key to achieving high enantioselectivity in reactions involving organozinc reagents is the use of chiral ligands that coordinate to the zinc atom or to a transmetalating agent, thereby creating a chiral catalytic species. A vast array of chiral ligands has been developed and successfully applied in the enantioselective addition of organozinc reagents to carbonyl compounds. acs.orgwikipedia.orgmdpi.com These ligands can be broadly categorized based on their structural motifs.

Prominent Chiral Ligand Systems:

| Ligand Class | Common Examples | Typical Applications in Organozinc Chemistry |

| Amino Alcohols | (-)-3-exo-(dimethylamino)isoborneol (DAIB), N,N-dialkylnorephedrine derivatives | Enantioselective addition of dialkylzincs and arylzincs to aldehydes. wikipedia.org |

| Diols | 1,1'-Bi-2-naphthol (B31242) (BINOL) and its derivatives, Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) | Highly effective for the addition of dialkylzincs and diphenylzinc (B92339) to a broad range of aldehydes. acs.orgwikipedia.org |

| Phosphoramides | Chiral phosphoramides derived from binaphthylamines or other chiral backbones | Used for the in situ generation of arylzinc reagents from arylboronic acids and their subsequent enantioselective addition to aldehydes and ketones. rsc.org |

| Carbohydrate-based Ligands | Diols and β-amino alcohols derived from sugars like glucose, fructose, and galactose | Serve as effective and readily available chiral scaffolds for titanium-promoted enantioselective diethylzinc (B1219324) additions. mdpi.com |

Detailed Research Findings on Ligand Systems:

Research has shown that 1,1'-bi-2-naphthol (BINOL) and its derivatives are particularly effective for the asymmetric addition of organozinc reagents to aldehydes. acs.org For instance, 3,3'-disubstituted BINOLs have demonstrated high enantioselectivity in the addition of both dialkylzinc and diphenylzinc reagents to various aldehydes. acs.org The development of H8-BINOL derivatives incorporating Lewis basic amine groups has further expanded the scope and efficiency of these catalysts for diarylzinc additions. acs.org These catalysts are often used in conjunction with a titanium(IV) isopropoxide promoter.

Carbohydrate-derived ligands represent an attractive class of chiral auxiliaries due to their natural abundance and stereochemical diversity. mdpi.com Studies have demonstrated that chiral diols and β-amino alcohols synthesized from monosaccharides can catalyze the enantioselective addition of diethylzinc to aldehydes with high conversion rates and enantioselectivities. mdpi.com For example, ligands derived from D-fructose have shown excellent catalytic activity. mdpi.com

The in situ generation of arylzinc reagents from aryl iodides or arylboronic acids is a practical approach that avoids the isolation of the often sensitive organozinc species. rsc.orgnih.gov Chiral phosphoramide (B1221513) ligands have been successfully employed to promote the enantioselective addition of these in situ-generated arylzinc reagents to aldehydes and ketones, achieving high yields and enantioselectivities. rsc.org

For a functionalized arylzinc reagent like this compound, the choice of the chiral ligand system would be crucial. The electronic properties of the aryl group can influence the reactivity and the stereochemical outcome. Therefore, screening a variety of ligand classes, including BINOL derivatives and chiral phosphoramides, would be a rational approach to identify an optimal catalyst system for achieving high enantiocontrol in its reactions.

Computational and Theoretical Investigations

Quantum Mechanical Studies of Reaction Pathways and Transition States

Quantum mechanical (QM) methods are pivotal in mapping the potential energy surfaces of reactions involving 4-(Methoxycarbonyl)phenylzinc iodide. These studies allow for the detailed examination of reaction pathways, the identification of transient intermediates, and the characterization of transition states, which are critical for understanding reaction kinetics and mechanisms.

A primary focus of QM studies on arylzinc reagents is the elucidation of the mechanism of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.orgorganic-chemistry.org The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. nih.gov QM calculations can model each of these elementary steps for the reaction of this compound with an aryl halide in the presence of a palladium catalyst.

Reductive Elimination Step: This final step involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst. mit.edu QM calculations can determine the geometry and energy of the transition state for the reductive elimination from the arylpalladium intermediate. The electronic properties of the 4-(methoxycarbonyl)phenyl group play a significant role here. While electron-withdrawing groups can sometimes hinder the preceding transmetalation, they can facilitate the reductive elimination step.

Hypothetical activation energies for the key steps in a Negishi coupling involving this compound, as might be determined by QM calculations, are presented in Table 1. These values are illustrative and would be expected to vary depending on the specific reaction partners and catalytic system.

| Elementary Step | Description | Hypothetical Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the aryl halide bond. | 10 - 15 |

| Transmetalation | Transfer of the 4-(methoxycarbonyl)phenyl group from zinc to palladium. | 15 - 25 |

| Reductive Elimination | Formation of the biaryl product and regeneration of Pd(0). | 5 - 10 |

Density Functional Theory (DFT) Calculations for Understanding Reactivity and Selectivity

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying organometallic systems due to its favorable balance of accuracy and computational cost. DFT calculations are extensively used to investigate the electronic structure, reactivity, and selectivity of organozinc reagents like this compound. researchgate.netrsc.org

Electronic Structure and Reactivity Descriptors: DFT calculations can provide a wealth of information about the electronic properties of this compound. Key descriptors such as atomic charges, frontier molecular orbital (FMO) energies (HOMO and LUMO), and molecular electrostatic potential (MEP) maps can be computed. The electron-withdrawing methoxycarbonyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylzinc iodide. A lower HOMO energy suggests a less nucleophilic character for the aryl group, which is consistent with a potentially higher barrier for transmetalation. The MEP map would likely show a region of lower electrostatic potential on the aromatic ring, influenced by the ester group.

Influence of Substituents on Reaction Energetics: A significant application of DFT is the systematic study of substituent effects. acs.org For this compound, the para-methoxycarbonyl group acts as an electron-withdrawing group through resonance and inductive effects. DFT calculations can quantify this effect on the stability of intermediates and the heights of transition state barriers in a reaction. For example, in a comparative study, the activation energy for the transmetalation step could be calculated for a series of para-substituted phenylzinc iodides (e.g., with -OCH₃, -CH₃, -H, -Cl, and -CO₂CH₃). The results would likely show a correlation between the electronic nature of the substituent and the calculated barrier height, with electron-withdrawing groups generally increasing the barrier.

Table 2 presents hypothetical DFT-calculated data illustrating the expected electronic properties and their influence on the transmetalation barrier for a series of substituted phenylzinc iodides.

| Substituent (p-X) | Hammett Parameter (σp) | Calculated HOMO Energy (eV) | Calculated Charge on C-ipso | Hypothetical Transmetalation ΔG‡ (kcal/mol) |

|---|---|---|---|---|

| -OCH₃ | -0.27 | -5.2 | -0.25 | 18.5 |

| -CH₃ | -0.17 | -5.4 | -0.22 | 19.8 |

| -H | 0.00 | -5.7 | -0.19 | 21.0 |

| -Cl | 0.23 | -5.9 | -0.15 | 22.5 |

| -CO₂CH₃ | 0.45 | -6.2 | -0.10 | 24.0 |

These computational approaches provide a powerful framework for understanding the fundamental chemistry of this compound, guiding the design of more efficient and selective synthetic methodologies.

Perspectives and Future Research Trajectories

Development of Novel and Sustainable Catalytic Systems for 4-(Methoxycarbonyl)phenylzinc Iodide

The Negishi cross-coupling reaction, a primary application for this compound, traditionally relies on palladium catalysts. numberanalytics.comwikipedia.org While highly effective, the cost and low abundance of palladium have spurred research into more sustainable alternatives.

Earth-Abundant Metal Catalysis: A significant research thrust is the replacement of palladium with catalysts based on earth-abundant and less expensive metals, such as nickel. wikipedia.orgrsc.org Nickel catalysts have shown great promise in facilitating Negishi couplings, including those involving challenging C(sp³)-C(sp²) and C(sp³)-C(sp³) bond formations. youtube.com Recent studies have demonstrated that nickel complexes, such as Ni(acac)₂, often combined with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, can effectively catalyze the coupling of organozinc reagents with a wide range of organic halides. wikipedia.orgacs.orgorganic-chemistry.org For instance, a nickel/Lassaletta-ligand system has been successfully used for the atroposelective Negishi cross-coupling to prepare axially chiral biaryls, highlighting the potential for high stereoselectivity with earth-abundant catalysts. acs.org The application of these nickel-based systems to the coupling of this compound would represent a significant step towards more economical and sustainable syntheses of methyl benzoate (B1203000) derivatives.

Recyclable Catalytic Systems: Another key area of development is the design of recyclable catalysts to minimize waste and cost. uab.cat This is often achieved by immobilizing the metal catalyst onto a solid support or by using aqueous or biphasic solvent systems that allow for easy separation and reuse of the catalyst. nih.govrsc.org For example, palladium catalysts have been successfully recycled in Heck-Cassar-Sonogashira cross-coupling reactions by using a green solvent/base blend of N-hydroxyethylpyrrolidone (HEP)/water/N,N,N′,N′-tetramethyl guanidine (B92328) (TMG) with sulfonated phosphine ligands. nih.gov Similarly, catalysts supported on hydrophilic polymers or inorganic materials like silica (B1680970) have been developed for aqueous-phase couplings, allowing for catalyst recovery through simple filtration or dialysis. uab.catrsc.org Adapting these methodologies for reactions with this compound could drastically reduce the process mass intensity (PMI) and environmental footprint of its applications.

| Catalyst Type | Metal Center | Key Features | Potential Advantages for this compound Reactions | Reference |

|---|---|---|---|---|

| Traditional Homogeneous | Palladium (Pd) | High efficiency, broad functional group tolerance. | Well-established, reliable for synthesizing methyl benzoate derivatives. | numberanalytics.com |

| Earth-Abundant Metal | Nickel (Ni) | Lower cost, high reactivity, can activate strong bonds. | More economical and sustainable synthesis pathways. | wikipedia.orgyoutube.comacs.org |

| Recyclable Heterogeneous | Palladium (Pd) or Nickel (Ni) | Immobilized on solid supports (e.g., silica, polymers). | Reduced catalyst waste, lower costs, simplified product purification. | uab.catrsc.org |

| Aqueous Phase | Palladium (Pd) | Uses water-soluble ligands (e.g., sulfonated phosphines). | Enables catalyst recycling and use of environmentally benign solvents. | nih.govrsc.org |

Expansion of Reaction Scope and Diversification of Synthetic Applications

While the Negishi coupling is the hallmark reaction of organozinc reagents, future research aims to expand the synthetic toolbox for compounds like this compound.

Coupling with Novel Electrophiles: Research is actively exploring the use of less common electrophiles in cross-coupling reactions. Beyond aryl halides, organozinc reagents have been successfully coupled with carboxylic acid derivatives such as acid fluorides, chlorides, and thioesters, providing direct routes to ketones. organic-chemistry.org A nickel-pyphos catalyst system, for example, enables the rapid room-temperature coupling of diorganozinc reagents with various acyl electrophiles. organic-chemistry.org Applying this methodology to this compound could open new pathways to synthesize functionalized benzophenones, which are important structural motifs in medicinal chemistry and materials science. Furthermore, developments in reductive cross-electrophile coupling, where two different electrophiles are coupled in the presence of a metal catalyst and a reductant (like Mn or Zn), offer a way to form C-C bonds without pre-forming the organometallic reagent, a strategy that could be adapted for related transformations. acs.org

Multicomponent and Domino Reactions: The development of multicomponent and domino reactions represents a powerful strategy for increasing molecular complexity in a single step, aligning with the principles of atom and step economy. purkh.com Recent examples include cadmium-catalyzed domino reactions to access 1,6-enynes through a sequence of coupling and rearrangement steps. acs.org Future work could focus on designing similar cascade processes that incorporate this compound. For example, a one-pot reaction involving the formation of the arylzinc reagent followed by a coupling and a subsequent intramolecular cyclization could provide rapid access to complex heterocyclic structures containing a methoxycarbonylphenyl moiety.

| Reaction Type | Electrophile/Partner | Potential Product from this compound | Significance | Reference |

|---|---|---|---|---|

| Acylative Coupling | Acid Chlorides, Thioesters | 4-Acyl-methyl benzoates (Benzophenones) | Direct synthesis of ketones, avoiding harsher organolithium or Grignard reagents. | organic-chemistry.org |

| Reductive Cross-Electrophile Coupling | Two distinct electrophiles (e.g., Aryl Halide + Alkyl Halide) | Functionalized Methyl Benzoate Derivatives | Avoids pre-formation of organometallic reagents. | acs.org |

| Domino/Cascade Reactions | Alkynes, Aldehydes | Complex Polycyclic/Heterocyclic Structures | Increases molecular complexity efficiently in a single operation. | acs.org |

| Coupling with sp³ Centers | Alkyl Halides with β-hydrogens | 4-Alkyl-methyl benzoates | Formation of challenging C(sp²)-C(sp³) bonds. | acs.org |

Advancements in Green Chemistry Principles for Organozinc Synthesis and Utilization

The principles of green chemistry are increasingly influencing the design of synthetic processes, and the synthesis and use of organozinc reagents are no exception. purkh.comijrar.orgresearchgate.net Future research will undoubtedly focus on making the entire lifecycle of this compound more environmentally benign.

Greener Reaction Media: A major focus of green chemistry is the replacement of volatile and hazardous organic solvents. rsc.org Significant progress has been made in performing Negishi and other cross-coupling reactions in alternative media such as water, ionic liquids, or deep eutectic solvents (DESs). numberanalytics.comrsc.org For example, Pd-catalyzed Negishi couplings have been successfully performed in bulk water or a biodegradable choline (B1196258) chloride/urea eutectic mixture, even under aerobic conditions. nih.gov These systems not only reduce environmental impact but can also facilitate catalyst recycling and sometimes lead to enhanced reaction rates. nih.gov Applying these green solvent systems to the synthesis and coupling reactions of this compound is a critical goal for sustainable chemistry. acs.orgmdpi.com

Continuous Flow Synthesis: The preparation of organozinc reagents can be exothermic and their sensitivity to air and moisture presents handling challenges. wikipedia.orgacs.orgresearchgate.net Continuous flow chemistry offers a solution to these problems by performing reactions in small, controlled volumes within a microreactor. researchgate.netresearchgate.net This technology allows for superior control over reaction temperature, rapid mixing, and safer handling of reactive intermediates. acs.org Researchers have demonstrated the scalable continuous synthesis of various organozinc reagents with high yields and short residence times, followed by their immediate use in subsequent coupling reactions. researchgate.netacs.org Implementing a continuous flow process for the preparation of this compound from the corresponding aryl iodide and activated zinc would enhance safety, improve reproducibility, and allow for on-demand generation, minimizing waste and storage issues. researchgate.net This approach aligns with the green chemistry goal of process intensification and inherent safety. researchgate.netacs.org

Q & A

Q. What are the common synthetic routes for preparing 4-(methoxycarbonyl)phenylzinc iodide?

The compound is typically synthesized via transmetalation or direct insertion methods. For example, organozinc reagents like phenylzinc iodide can be prepared from alkyl iodides and activated zinc dust under anhydrous conditions . Alternatively, Grignard reagents (e.g., aryl magnesium bromide) may undergo transmetalation with zinc halides (e.g., ZnBr₂) to form the desired arylzinc species. Ensure inert atmospheres (N₂/Ar) to prevent oxidation and moisture-sensitive side reactions.

Q. How is this compound characterized in solution?

Stability in tetrahydrofuran (THF) or ethers is confirmed via ¹H NMR and iodometric titration. For example, THF solutions (0.5 M) are standard for organozinc reagents, and their reactivity is monitored by quenching aliquots with deuterated water (D₂O) to detect aryl protons . Quantitative analysis of active zinc content can be performed using titration with iodine.

Q. What safety precautions are required when handling this compound?

While specific toxicity data for this compound is limited, analogous organozinc reagents (e.g., phenylzinc iodide) require:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Storage : Inert atmosphere, away from oxidizers and moisture.

- Spill management : Neutralize with alcohol/water mixtures and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do substituent positions on the aryl ring influence cross-coupling reactivity?

Substituents like methoxycarbonyl groups alter electronic and steric properties. For instance, para-substituted arylzinc reagents (e.g., 4-methoxycarbonyl vs. 3-methoxycarbonyl isomers) exhibit enhanced selectivity in Negishi couplings due to reduced steric hindrance and optimized electron-withdrawing effects. Comparative studies show that para-substituted derivatives yield higher coupling efficiencies (e.g., 89–95% yields in Suzuki-Miyaura reactions) .

Q. What methodologies resolve contradictions in enantiomeric excess (ee) data during asymmetric catalysis?

Discrepancies in ee values (e.g., 95% vs. 98% in repeated runs) may arise from:

Q. How can reaction conditions be optimized for stereoconvergent arylations?

Key parameters include:

- Catalyst choice : Nickel or palladium catalysts with chiral ligands (e.g., Binap) for enantioselectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance ion-pair stabilization.

- Additives : LiCl improves transmetalation efficiency in Negishi couplings . Example: A rhodium-catalyzed reaction achieved 60% yield in allylation by optimizing zinc enolate formation .

Data Contradiction Analysis

Q. Why do reported yields vary in cross-coupling reactions using arylzinc reagents?

Factors include:

- Scale effects : Milligram-scale reactions may suffer from inefficient mixing or heat transfer vs. larger scales.

- Zinc reagent purity : Residual moisture or oxidation lowers active species concentration.

- Substrate compatibility : Electron-deficient aryl halides (e.g., 4-bromophenyl sulfones) couple more efficiently than electron-rich analogs .

Methodological Best Practices

Q. What purification techniques are recommended for arylzinc reaction products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.